endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine
Overview
Description
endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine: is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids . This compound is often used in various scientific research applications due to its unique structure and properties.
Preparation Methods
The preparation of endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through several synthetic routes, including:
Enantioselective Construction: This method involves the stereoselective formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information.
Desymmetrization Process: Starting from achiral tropinone derivatives, this method achieves stereochemical control directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture.
Chemical Reactions Analysis
endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens, nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine can be compared with other similar compounds, such as:
endo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine: This compound has a similar bicyclic structure but with a benzyl group instead of a Boc group.
8-Azabicyclo[3.2.1]octane derivatives: These compounds share the same core structure but differ in their functional groups and substituents.
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct properties and reactivity.
Properties
IUPAC Name |
tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-6-9(13)10(14)7-5-8/h8-10H,4-7,13H2,1-3H3/t8-,9-,10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSMXQVRQBFKNF-OPRDCNLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1CC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]([C@H]1CC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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